molecular formula C11H21NO4 B2749018 2-{[(Tert-butoxy)carbonyl](propyl)amino}propanoic acid CAS No. 1347875-15-3

2-{[(Tert-butoxy)carbonyl](propyl)amino}propanoic acid

Cat. No.: B2749018
CAS No.: 1347875-15-3
M. Wt: 231.292
InChI Key: HJFHLUQGWPTHMM-UHFFFAOYSA-N
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Description

2-{(Tert-butoxy)carbonylamino}propanoic acid is a Boc-protected amino acid derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a propylamino side chain on a propanoic acid backbone. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block, leveraging the Boc group’s stability under basic conditions and its ease of removal under acidic conditions. Its structural features, including the propyl chain and Boc protection, influence its solubility, reactivity, and compatibility in multi-step synthetic pathways.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7-12(8(2)9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFHLUQGWPTHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C(C)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(tert-butoxy)carbonylamino}propanoic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating to ensure complete protection of the amine group.

Industrial Production Methods

In an industrial setting, the production of 2-{(tert-butoxy)carbonylamino}propanoic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{(Tert-butoxy)carbonylamino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

2-{(Tert-butoxy)carbonylamino}propanoic acid serves as a key intermediate in the synthesis of various pharmaceuticals. The tert-butoxycarbonyl (Boc) group provides a protective mechanism for the amino group during chemical reactions, facilitating selective modifications. This is particularly valuable in the synthesis of peptide-based drugs where maintaining the integrity of functional groups is crucial.

Case Study : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in cancer pathways, suggesting potential applications in cancer therapy. For instance, compounds with similar structures have shown effectiveness in targeting the phosphoinositide 3-kinase (PI3K) pathway, which plays a significant role in cell growth and proliferation .

The compound exhibits notable biological activities attributed to its unique structural features. In vitro studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines, highlighting its potential as an anti-cancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant inhibition of target enzymes
Antioxidant ActivityModerate antioxidant properties
CytotoxicityInduces apoptosis in cancer cell lines

Chemical Synthesis

The compound is utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile building block in organic chemistry.

Applications :

  • Synthesis of peptide hormones and antibiotics.
  • Development of agrochemicals where specific reactivity is required.

Mechanism of Action

The mechanism of action of 2-{(tert-butoxy)carbonylamino}propanoic acid involves its ability to act as a protected amino acid. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group under acidic conditions, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The compound’s closest structural analogs include:

Compound Name Molecular Formula Key Structural Differences Key Features
3-[tert-Butoxycarbonyl]amino]-2-methylpropanoic acid C₁₀H₁₉NO₄ Methyl group at C2 vs. propyl group at C2 Enhanced steric hindrance due to methyl substitution; lower solubility in polar solvents
2-{[(tert-Butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid C₁₂H₂₁NO₄ Cyclopropyl vs. propyl substituent Increased ring strain and altered hydrophobicity; CAS 212.70, purity 95%
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-[(2,2-dimethylpropyl)carbamoyl]propanoic acid C₁₅H₂₇N₂O₅ Carbamoyl group at C3 vs. propylamino group Higher molecular weight (220.15 g/mol); potential for hydrogen bonding

Key Observations :

  • The propyl chain in the target compound balances steric bulk and flexibility compared to the cyclopropyl (rigid) or methyl (compact) analogs.
  • Substitutions at C3 (e.g., carbamoyl groups) significantly alter polarity and intermolecular interactions .

Purification Challenges :

  • Enantiomer purification of 3-[tert-Butoxycarbonyl]amino]-2-methylpropanoic acid required diastereomeric salt formation with (R)-(+)-α-methylbenzylamine, yielding 62.3% enantiopure product .
  • In contrast, carbamoyl-substituted analogs (e.g., IV-28) use standard chromatographic methods due to their crystalline nature .
Physicochemical Properties
Property Target Compound (Inferred) 3-[tert-Butoxycarbonyl]amino]-2-methylpropanoic acid 2-{[(tert-Butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid
Molecular Weight ~215–220 g/mol 201.26 g/mol 212.70 g/mol
Purity ≥95% (typical for Boc-protected acids) 72% (crude); >95% after purification 95%
Solubility Moderate in THF, DCM High in THF, low in water Low in polar solvents due to cyclopropyl group

Thermal Stability :

  • Boc groups generally decompose at ~150–200°C, consistent across analogs .

Biological Activity

2-{(Tert-butoxy)carbonylamino}propanoic acid, also known as Boc-protected propylamino acid, is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, biological interactions, and applications in medicinal chemistry and enzyme studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₂₁NO₄ and a molecular weight of approximately 231.29 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, a propyl amino group, and a propanoic acid backbone. The presence of these functional groups contributes to its chiral nature, allowing it to interact selectively with biological targets.

Synthesis

The synthesis of 2-{(Tert-butoxy)carbonylamino}propanoic acid typically involves several steps, including the protection of the amino group using the Boc group. The compound can be synthesized in high yields (up to 93%) using sodium borohydride in certain reactions.

Enzyme Interactions

Research indicates that 2-{(Tert-butoxy)carbonylamino}propanoic acid exhibits significant interactions with various enzymes and receptors. The hydroxy and amino functionalities are crucial for mediating these interactions, influencing biological pathways and therapeutic efficacy. Notably, the compound has been utilized in studies focusing on enzyme mechanisms and protein interactions.

Potential Therapeutic Applications

The compound serves as a precursor in the development of pharmaceuticals and therapeutic agents. Its ability to act as a chiral auxiliary makes it valuable in asymmetric synthesis, which is essential for producing enantiomerically pure compounds in drug development.

Case Studies and Research Findings

  • Inhibition Studies : A study highlighted its potential role in inhibiting specific enzymes involved in cancer cell proliferation. The compound's structural characteristics allow it to target these enzymes effectively, leading to potential therapeutic applications in oncology .
  • Antiviral Activity : Similar compounds have demonstrated antiviral properties against various viruses, suggesting that 2-{(Tert-butoxy)carbonylamino}propanoic acid may exhibit similar activities. Research into β-amino acid derivatives indicates promising antiviral effects, which warrant further investigation into this compound's efficacy against viral infections .
  • Chemical Reactions : The compound can undergo various chemical reactions such as oxidation and reduction, which can lead to the formation of biologically active derivatives. These reactions are essential for modifying the compound to enhance its biological activity or selectivity towards specific targets.

Applications in Research

  • Medicinal Chemistry : As a building block for peptide synthesis, 2-{(Tert-butoxy)carbonylamino}propanoic acid is instrumental in developing new therapeutic agents.
  • Biological Studies : It is used to explore enzyme mechanisms and assess protein interactions within cellular systems.

Q & A

Q. Table 1. Solubility and Stability Data

SolventSolubility (mg/mL)Stability (25°C, 24h)Reference
DMSO36.6>95%
Acetonitrile18.3>90%
Water<1.0Hydrolysis observed

Q. Table 2. Key Spectral Data for Characterization

TechniqueKey Peaks/FeaturesReference
1H NMR (DMSO)δ 1.4 (s, 9H, Boc), δ 3.2 (m, 2H, propylamino)
ESI-MSm/z 273.33 [M+H]+

Theoretical and Framework Considerations

Q. How can this compound be contextualized within drug design frameworks?

  • Answer : Link its use to fragment-based drug discovery (FBDD) or prodrug strategies. For example, the Boc group enables controlled release of active amines in vivo. Theoretical models (e.g., QSAR) can predict bioavailability modifications when the propyl group is substituted .

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

  • Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50 values. Account for batch-to-batch variability via ANOVA, referencing purity data from Certificates of Analysis (COA) .

Contradiction Resolution

Q. How should researchers resolve discrepancies in reported synthetic yields (70–90%)?

  • Answer : Variability often stems from reagent quality (e.g., di-tert-butyl dicarbonate purity) or reaction scale. Mitigation strategies include:
  • Small-scale optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, temperature).
  • In situ FT-IR monitoring : Track carbonyl (1720 cm⁻¹) and amine (3350 cm⁻¹) peaks to optimize reaction time .

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